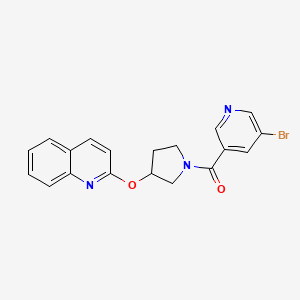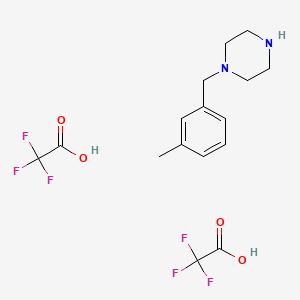
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methylbenzyl)piperazine” is an organic compound with the empirical formula C12H18N2 . It’s a derivative of benzylpiperazine and has been sold as a designer drug . The CAS number for this compound is 5321-48-2 .
Molecular Structure Analysis
The molecular weight of “1-(3-Methylbenzyl)piperazine” is 190.28 . The InChI code for this compound is 1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid with a refractive index of n20/D 1.5400 (lit.) and a density of 1.001 g/mL at 25 °C (lit.) . It has a boiling point of 256-257 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antimicrobial Activity
Research conducted by Jadhav et al. (2017) involved the synthesis of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides among other substitutions. These compounds were evaluated for their antimicrobial activities, showing moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Coordination Polymers and Ligand Geometry
Beeching et al. (2014) explored the preparation of Ag(I) coordination polymers using bis-(cyanobenzyl)piperazine ligands, which resulted in structures with varied dimensionality influenced by ligand geometry, stoichiometry, and the nature of coordinating anions and solvent molecules. This study highlights the application of piperazine derivatives in the construction of complex coordination polymers with potential applications in materials science (Beeching, Hawes, Turner, & Batten, 2014).
Antimigraine Drug Synthesis
A noteworthy application is in the synthesis of antimigraine drugs, as demonstrated by Narsaiah and Kumar (2010), who achieved the synthesis of the antimigraine drug lomerizine with high yields. This process underscores the role of piperazine derivatives in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).
Biological Activities of Piperazine Derivatives
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacy and biofilm inhibition activities. These compounds were also studied for their inhibitory activity against MurB enzyme, a target for antibacterial drug discovery (Mekky & Sanad, 2020).
DNA Binding and Antibacterial Activity
Jayamani et al. (2014) synthesized mononuclear copper(II) complexes of acyclic Schiff's base ligands, demonstrating their DNA binding, cleavage activity, and antibacterial properties. This research illustrates the multifunctional capacity of piperazine derivatives in bioinorganic chemistry and potential therapeutic applications (Jayamani, Thamilarasan, Sengottuvelan, Manisankar, Kang, Kim, & Ganesan, 2014).
Mecanismo De Acción
Safety and Hazards
The compound is classified under GHS07 and has the following hazard statements: H302 - H315 - H319 - H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2C2HF3O2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDNEKJSKANID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)
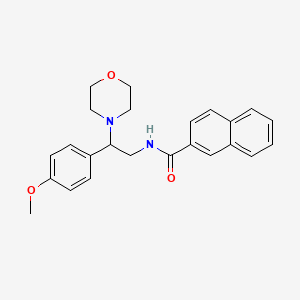
![5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886003.png)
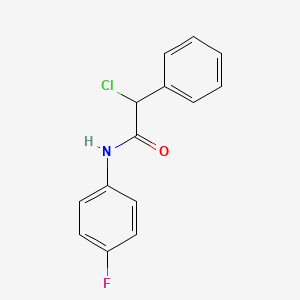
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2886008.png)

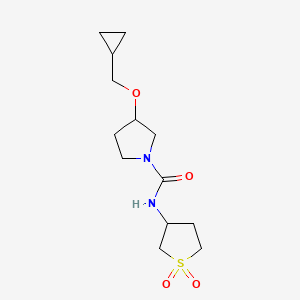
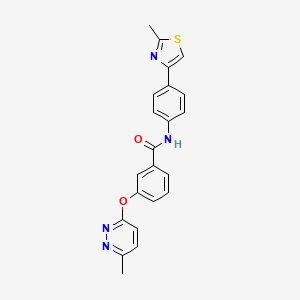

![4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2886013.png)
![(E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B2886014.png)
![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)
